molecular formula CeCl3H2O13 B7801757 Cerium(III) perchlorate hydrate

Cerium(III) perchlorate hydrate

Cat. No.: B7801757
M. Wt: 456.48 g/mol
InChI Key: XDXPEEAOLNZWSI-UHFFFAOYSA-K
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Description

Cerium(III) perchlorate hydrate, typically represented as Ce(ClO₄)₃·9H₂O, is a hydrated cerium salt of perchloric acid. It is synthesized via metathesis reactions, such as combining cerium(III) sulfate octahydrate (Ce₂(SO₄)₃·8H₂O) with barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O) in aqueous solutions . The compound is notable for its high solubility in water and its role as a precursor in coordination chemistry. Structural studies indicate that perchlorate ions (ClO₄⁻) act as monodentate ligands in aqueous solutions, forming [Ce(ClO₄)(H₂O)₈]²⁺ complexes with a secondary hydration shell . This ligand behavior distinguishes it from other cerium salts, such as nitrates or chlorides, which often exhibit different coordination geometries.

Properties

IUPAC Name

cerium(3+);triperchlorate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.3ClHO4.H2O/c;3*2-1(3,4)5;/h;3*(H,2,3,4,5);1H2/q+3;;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPEEAOLNZWSI-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CeCl3H2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Precursor Purity

Impurities in cerium(III) hydroxide, such as residual chlorides or carbonates, can lead to mixed-anion products. Recrystallization of Ce(OH)3Ce(OH)_3 from nitric acid prior to reaction ensures higher product purity.

Alternative Route Using Cerium(III) Carbonate

Cerium(III) carbonate [Ce2(CO3)3][Ce_2(CO_3)_3] serves as an alternative precursor, particularly for large-scale synthesis. The reaction with perchloric acid is exothermic and requires gradual addition to prevent violent decomposition:

Ce2(CO3)3+6HClO42Ce(ClO4)3+3CO2+3H2OCe2(CO3)3 + 6HClO4 \rightarrow 2Ce(ClO4)3 + 3CO2 \uparrow + 3H2O

The resulting solution is filtered to remove unreacted carbonate and evaporated at 50°C under vacuum. This method yields a mixture of hydrates, necessitating post-synthesis hydration control via equilibration with saturated salt solutions.

Hydration of Anhydrous Cerium(III) Perchlorate

Anhydrous cerium(III) perchlorate [Ce(ClO4)3][Ce(ClO_4)_3] can be hydrated to specific stoichiometries by exposure to controlled humidity. For example:

  • Tetrahydrate (Ce(ClO4)34H2OCe(ClO_4)_3 \cdot 4H_2O) : Achieved by exposing anhydrous Ce(ClO4)3Ce(ClO_4)_3 to water vapor over 70% H2SO4H_2SO_4 (relative humidity ~40%) for 72 hours.

  • Octahydrate (Ce(ClO4)38H2OCe(ClO_4)_3 \cdot 8H_2O) : Formed under higher humidity (90%) using a H2OH_2O-saturated KNO3KNO_3 solution.

X-ray diffraction studies confirm structural differences: the tetrahydrate contains both ionic and coordinated perchlorate groups, while the octahydrate exhibits exclusively ionic perchlorate.

Crystallization and Hydration Control

Solvent Evaporation Techniques

Hydrate FormEvaporation Temperature (°C)Drying AgentCrystallization Time (h)
Hexahydrate50H2SO4H_2SO_448
Tetrahydrate60P4O10P_4O_{10}24
Octahydrate25None72

Controlled evaporation prevents over-dehydration. For instance, hexahydrate crystals stored under ambient conditions gradually lose water to form lower hydrates.

Thermodynamic Considerations

The enthalpy of hydration (ΔHhyd\Delta H_{\text{hyd}}) for Ce(ClO4)3nH2OCe(ClO_4)_3 \cdot nH_2O varies with nn:

ΔHhyd(tetrahydrate)=112.4kJ/mol\Delta H{\text{hyd}} \text{(tetrahydrate)} = -112.4 \, \text{kJ/mol} \quad \text{}
ΔHhyd(octahydrate)=89.7kJ/mol\Delta H{\text{hyd}} \text{(octahydrate)} = -89.7 \, \text{kJ/mol} \quad \text{}

These values indicate stronger water-lattice interactions in the tetrahydrate, consistent with its mixed ionic/coordinated perchlorate structure.

Structural and Analytical Characterization

X-ray Diffraction (XRD)

XRD patterns distinguish hydrate forms:

  • Hexahydrate : Peaks at 2θ=12.3,24.72\theta = 12.3^\circ, 24.7^\circ (d-spacing 7.2 Å, 3.6 Å).

  • Tetrahydrate : Additional peaks at 2θ=18.52\theta = 18.5^\circ due to coordinated ClO4ClO_4^-.

Thermal Gravimetric Analysis (TGA)

TGA curves show stepwise water loss:

  • Hexahydrate: 6 H2OH_2O lost between 100–150°C.

  • Tetrahydrate: 4 H2OH_2O lost at 80–120°C, followed by ClO4ClO_4^- decomposition above 250°C .

Chemical Reactions Analysis

Hydration Dynamics and Structural Coordination

Cerium(III) perchlorate hydrate forms a nine-coordinate hydration shell in aqueous solutions, as revealed by X-ray absorption spectroscopy (XAS) and NMR studies . The primary coordination sphere comprises water molecules, while perchlorate anions occupy outer-sphere positions.

ParameterValue (Ce³⁺ in H₂O)Method
Ce–O distance2.50–2.55 ÅXAS
Hydration number9EXAFS
Secondary shell (Ce–Cl)3.65 ÅX-ray diffraction

Perchlorate ions exhibit weak inner-sphere interactions with Ce³⁺, contributing to the stability of the hydrated complex . This structural flexibility facilitates ligand-exchange reactions.

Redox Reactions

Ce³⁺ in perchlorate media participates in redox processes, though its oxidation to Ce⁴⁺ is highly dependent on electrolyte composition. In sulfuric acid, Ce³⁺ oxidizes via a two-step mechanism involving ligand exchange and electron transfer :

  • Ligand Exchange :

    Ce(H2O)93++HSO4Ce(HSO4)(H2O)83++H2O\text{Ce(H}_2\text{O)}_9^{3+} + \text{HSO}_4^- \rightarrow \text{Ce(HSO}_4\text{)(H}_2\text{O)}_8^{3+} + \text{H}_2\text{O}
  • Rate-Determining Electron Transfer :

    Ce(HSO4)(H2O)83+eCe(HSO4)(H2O)84+\text{Ce(HSO}_4\text{)(H}_2\text{O)}_8^{3+} - e^- \rightarrow \text{Ce(HSO}_4\text{)(H}_2\text{O)}_8^{4+}

In perchlorate systems, the absence of strongly coordinating anions (e.g., sulfate) suppresses Ce³⁺ oxidation, favoring stabilization of the trivalent state .

Complexation with Carboxylates

Cerium(III) perchlorate forms exceptionally strong complexes with diglycolic acid (DGA), surpassing interactions with monocarboxylates by 3–5 orders of magnitude . The chelate effect, enabled by DGA’s central oxygen atom, drives this anomalously high affinity.

Key Complexation Data:

LigandComplex Formation Constant (K)pH Range
Diglycolate (DGA²⁻)Kem=1.3×105M1K_{\text{em}} = 1.3 \times 10^5 \, \text{M}^{-1}2.5–4.5
AcetateKabs=1.2×102M1K_{\text{abs}} = 1.2 \times 10^2 \, \text{M}^{-1}3.0–5.0
GlutarateKem=8.7×101M1K_{\text{em}} = 8.7 \times 10^1 \, \text{M}^{-1}3.5–5.5

Mechanism :

  • DGA²⁻ forms a five-membered chelate ring with Ce³⁺ via its two carboxylate groups and central ether oxygen .

  • Static fluorescence quenching confirms non-emissive Ce³⁺–DGA complexes, with unchanged fluorescence lifetimes (τ=45ns\tau = 45 \, \text{ns}) .

Ligand Displacement and Ionic Strength Effects

Increasing ionic strength destabilizes Ce³⁺–carboxylate complexes due to screening of electrostatic interactions. For DGA:

logKemI(Debye-Hu¨ckel behavior)[4]\log K_{\text{em}} \propto -\sqrt{I} \quad (\text{Debye-Hückel behavior})[4]

Perchlorate anions act as non-coordinating counterions, minimally interfering with primary coordination but influencing secondary hydration dynamics .

Thermal Stability

While direct thermal decomposition data for Ce(ClO₄)₃·H₂O is limited, analogous lanthanide perchlorates decompose above 200°C to form oxides and release ClO₄⁻-derived gases . Expected pathway:

Ce(ClO4)3ΔCeO2+ClO2+O2\text{Ce(ClO}_4\text{)}_3 \xrightarrow{\Delta} \text{CeO}_2 + \text{ClO}_2 \uparrow + \text{O}_2 \uparrow

Comparative Reactivity

PropertyCe(ClO₄)₃·H₂OLa(ClO₄)₃
Hydration number99
Redox activityModerate (Ce³⁺/Ce⁴⁺)None (La³⁺ stable)
DGA affinity (K)1.3×1051.3 \times 10^52.1×1022.1 \times 10^2

Scientific Research Applications

Catalytic Applications

Cerium(III) perchlorate hydrate serves as an effective catalyst in several organic reactions, particularly in oxidation and esterification processes.

Esterification Reactions

Recent studies have demonstrated that cerium(III) perchlorate can catalyze the esterification of microcrystalline cellulose (MCC) with acetic anhydride. The efficiency of this reaction was significantly enhanced when using cerium(III) perchlorate compared to traditional catalysts, showcasing its potential in biomass conversion processes .

CatalystMCC (g)Acetic Anhydride (mL)Catalyst Amount (mg)
Cerium(III) Perchlorate2.010, 12, 1650, 100, 200, 300

This table summarizes the experimental setup for testing the catalytic activity of cerium(III) perchlorate in esterification reactions.

Bioinorganic Chemistry

Cerium(III) ions exhibit significant biological interactions, making this compound relevant in bioinorganic chemistry.

Antiseptic Properties

Research indicates that cerium(III) compounds possess antiseptic characteristics, which can be beneficial in medical applications. These compounds have shown potential for promoting fibroblast and osteoblast proliferation, suggesting their use in tissue engineering and regenerative medicine . The similarity of cerium ions to calcium ions allows for their involvement in biological processes, potentially replacing biomolecules within living organisms .

Material Science

This compound is also explored for its role in material science, particularly in luminescent materials and phosphors.

Luminescent Properties

The hydrated form of cerium(III) exhibits fluorescence properties that are influenced by its interactions with various ligands. Studies have shown that cerium(III) can be incorporated into host materials without altering their structural integrity, making it suitable for applications in optoelectronics and display technologies .

PropertyValue
Quantum YieldNear unity
Fluorescence Lifetime45 ns
Absorption Bands196–270 nm

This table presents key optical properties of this compound relevant to its application in luminescent materials.

Case Study 1: Catalytic Efficiency

In a comparative study of various catalysts for cellulose esterification, cerium(III) perchlorate was found to significantly outperform traditional acid catalysts due to its unique electron transfer capabilities and ability to stabilize reactive intermediates .

Case Study 2: Biological Interactions

A study investigating the interactions between hydrated cerium ions and carboxylates revealed strong binding affinities that could enhance the therapeutic efficacy of cerium-based compounds in biological systems. This research underscores the potential of this compound as a bioactive agent in medicinal chemistry .

Mechanism of Action

The mechanism by which cerium(III) perchlorate hydrate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to various substrates, leading to oxidation reactions. In biological systems, it can generate reactive oxygen species (ROS), which can induce oxidative stress and affect cellular processes. The molecular targets include enzymes and proteins involved in redox reactions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Cerium(III) Compounds

Cerium(III) perchlorate hydrate shares functional similarities with other cerium(III) salts but differs in solubility, coordination chemistry, and reactivity. Below is a detailed comparison:

Table 1: Key Properties of Cerium(III) Salts

Compound Formula Solubility in Water Hydration State Key Applications/Reactivity References
This compound Ce(ClO₄)₃·9H₂O High 9 H₂O Coordination chemistry, redox studies
Cerium(III) nitrate hexahydrate Ce(NO₃)₃·6H₂O Very high 6 H₂O Catalyst, nanoparticle synthesis
Cerium(III) chloride heptahydrate CeCl₃·7H₂O High 7 H₂O Organic synthesis (Luche reduction)
Cerium(III) sulfate octahydrate Ce₂(SO₄)₃·8H₂O Moderate 8 H₂O Precursor for other Ce compounds
Cerium(III) acetate hydrate Ce(CH₃COO)₃·H₂O Moderate Variable H₂O Biomedical applications, catalysis

Key Differences

Solubility :

  • Cerium(III) nitrate and chloride hydrates exhibit higher solubility than perchlorate or sulfate analogs due to weaker lattice energies and smaller anion charge density .
  • This compound’s solubility is enhanced by the weakly coordinating ClO₄⁻ ion, which reduces ion-pairing effects in solution .

Coordination Chemistry: Perchlorate: Forms monodentate complexes with Ce³⁺, leaving more coordination sites for water molecules . Chloride/Nitrate: Act as stronger ligands, often forming bidentate or bridging complexes .

Thermal Stability :

  • This compound decomposes at elevated temperatures, releasing ClO₄⁻ radicals, which can act as oxidizers. In contrast, cerium(III) chloride and nitrate hydrates decompose to CeO₂ or CeOCl intermediates .

Redox Behavior: Ce³⁺ in perchlorate systems is less prone to oxidation compared to nitrate systems, where NO₃⁻ can act as an oxidizing agent under acidic conditions .

Comparison with Other Metal Perchlorates

This compound can also be contrasted with perchlorates of other metals:

Table 2: Comparison with Yttrium and Iron Perchlorates

Compound Formula Hydration State Stability in Solution Key Observations References
This compound Ce(ClO₄)₃·9H₂O 9 H₂O Moderate Forms stable monodentate complexes
Yttrium(III) perchlorate hydrate Y(ClO₄)₃·3H₂O 3 H₂O High Minimal ClO₄⁻ coordination; inert
Iron(III) perchlorate Fe(ClO₄)₃·xH₂O Variable Low Prone to hydrolysis and redox reactions

Notable Contrasts :

  • Lanthanide vs. Transition Metals : Cerium(III) perchlorate exhibits stronger ClO₄⁻ coordination compared to yttrium(III) perchlorate, where ClO₄⁻ remains largely unbound .

Q & A

Q. What are the standard synthetic routes for preparing cerium(III) perchlorate hydrate, and how can hydrolysis be minimized during dehydration?

this compound is typically synthesized by reacting cerium(III) oxide or carbonate with perchloric acid under controlled conditions. To obtain the hexahydrate form (Ce(ClO₄)₃·6H₂O), slow evaporation of the aqueous solution at room temperature is recommended . For dehydration, gradual heating under vacuum (e.g., 40–60°C) prevents hydrolysis, which can form cerium oxychloride or oxide impurities. Monitoring via thermogravimetric analysis (TGA) ensures complete water removal without decomposition .

Q. How does the hydrate structure influence the reactivity of cerium(III) perchlorate in solution-phase reactions?

The hexahydrate form (Ce(ClO₄)₃·6H₂O) exhibits strong Lewis acidity due to the labile water molecules in its coordination sphere. In aqueous solutions, perchlorate ions act as weak monodentate ligands, leaving cerium(III) centers partially exposed for catalytic or redox interactions. The hydration shell stabilizes the +3 oxidation state but can limit solubility in non-polar solvents. Replace water with aprotic solvents (e.g., acetonitrile) to enhance reactivity in organic syntheses .

Q. What characterization techniques are critical for confirming the purity and hydration state of this compound?

  • TGA/DSC : Quantifies water content and identifies decomposition thresholds .
  • XRD : Confirms crystalline structure and rules out amorphous byproducts like CeOCl .
  • FTIR : Detects O–H stretching (3,400 cm⁻¹) and ClO₄⁻ symmetric/asymmetric vibrations (~1,100 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry of Ce, Cl, and O .

Advanced Research Questions

Q. How does the coordination environment of cerium(III) perchlorate in solution affect its catalytic behavior in oxidation reactions?

X-ray scattering and ³¹P NMR studies reveal that Ce³⁺ in aqueous perchlorate solutions retains a primary coordination sphere of 8–9 water molecules, with perchlorate ions weakly bound as monodentate ligands. This loose coordination allows Ce³⁺ to participate in electron-transfer reactions, such as mediating the oxidation of organic substrates. However, competing hydrolysis at high pH (>4) forms Ce(OH)₃, reducing catalytic efficiency. Stabilizing ligands (e.g., nitrate or acetate) can mitigate this .

Q. What discrepancies exist in reported thermal decomposition pathways of this compound, and how can they be resolved experimentally?

Literature reports vary on intermediate phases during thermal decomposition. Some studies suggest a direct transition from Ce(ClO₄)₃·6H₂O to CeO₂ above 300°C, while others identify intermediate cerium oxyperchlorates. Contradictions arise from differences in heating rates and atmospheric moisture. To resolve this, conduct in situ XRD under controlled humidity and inert gas flow. Pair with mass spectrometry to track ClO₄⁻ decomposition products (e.g., O₂, Cl₂) .

Q. How does cerium(III) perchlorate compare to other cerium(III) salts (e.g., chloride, nitrate) in facilitating C–H activation reactions?

Cerium(III) perchlorate’s weakly coordinating ClO₄⁻ ligands enhance its Lewis acidity compared to CeCl₃ or Ce(NO₃)₃, which have stronger ligand binding (Cl⁻, NO₃⁻). This makes Ce(ClO₄)₃ more effective in polar aprotic solvents for activating C–H bonds in hydrocarbons. However, its hygroscopicity requires strict anhydrous conditions, unlike Ce(NO₃)₃, which tolerates trace water. Kinetic studies using NMR or EPR can quantify reaction rates and intermediate radical species .

Q. What role does cerium(III) perchlorate play in the synthesis of cerium oxide nanomaterials, and how do reaction conditions influence particle morphology?

Ce(ClO₄)₃·6H₂O serves as a precursor for CeO₂ nanoparticles via sol-gel or hydrothermal methods. Hydrolysis at pH 9–10 yields nanocubes (5–20 nm), while urea-assisted thermal decomposition produces mesoporous spheres. The perchlorate ion’s oxidative nature promotes Ce³⁺ → Ce⁴⁺ conversion, critical for forming defective CeO₂ lattices with oxygen vacancies. Adjusting the ClO₄⁻/Ce³⁺ ratio controls crystallite size and surface area .

Methodological Considerations

  • Handling Precautions : Ce(ClO₄)₃ is hygroscopic and a strong oxidizer. Store in desiccators with P₂O₅ and avoid contact with organic materials .
  • Contradictory Data : Cross-validate hydration states using multiple techniques (e.g., TGA + Karl Fischer titration) .
  • Alternative Precursors : For redox-neutral applications, CeCl₃ or Ce(OAc)₃ may offer better stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cerium(III) perchlorate hydrate

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